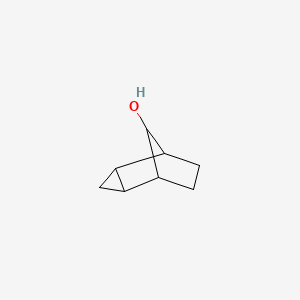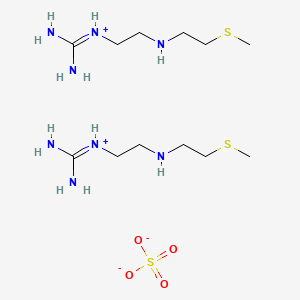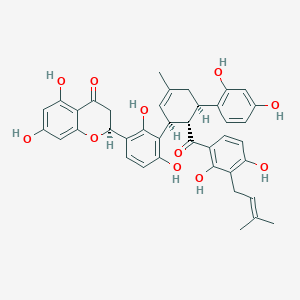
Kuwanon O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kuwanon O is a natural phenolic compound found in the roots of the mulberry tree (Morus alba). It belongs to the class of Diels–Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex structure and remarkable biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Kuwanon O can be synthesized through the Diels–Alder reaction, which involves the cycloaddition of chalcones and dehydroprenylphenol dienes. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . The synthesis of this compound is challenging due to its complex structure, and researchers have developed various methods to optimize the yield and purity of the compound.
Industrial Production Methods
The industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes several steps, such as grinding the roots, solvent extraction, and purification using chromatographic techniques . The yield of this compound from natural sources is relatively low, which makes the industrial production process time-consuming and costly.
化学反应分析
Types of Reactions
Kuwanon O undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically require the presence of a catalyst and specific reaction conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce alcohol derivatives.
科学研究应用
Kuwanon O has a wide range of scientific research applications due to its unique structure and biological activities. Some of the key applications include:
作用机制
The mechanism of action of Kuwanon O involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . This compound also targets enzymes like cyclooxygenase-2 (COX-2), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .
相似化合物的比较
. These compounds share similar structural features but differ in their biological activities and mechanisms of action. For example:
Kuwanon C: Demonstrates potent anti-tumor effects by targeting mitochondria and endoplasmic reticulum membranes.
Kuwanon G and H:
Kuwanon O stands out due to its unique combination of anti-inflammatory, antioxidant, and anti-cancer properties, making it a valuable compound for scientific research and pharmaceutical development.
属性
分子式 |
C40H38O11 |
|---|---|
分子量 |
694.7 g/mol |
IUPAC 名称 |
(2S)-2-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C40H38O11/c1-18(2)4-6-23-28(43)10-9-25(38(23)48)40(50)35-26(22-7-5-20(41)14-30(22)45)12-19(3)13-27(35)36-29(44)11-8-24(39(36)49)33-17-32(47)37-31(46)15-21(42)16-34(37)51-33/h4-5,7-11,13-16,26-27,33,35,41-46,48-49H,6,12,17H2,1-3H3/t26-,27-,33-,35-/m0/s1 |
InChI 键 |
YIHMXHFAOIEYBW-BHNQILPDSA-N |
手性 SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
规范 SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


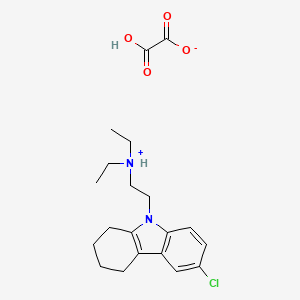
![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)
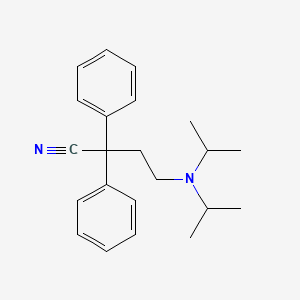
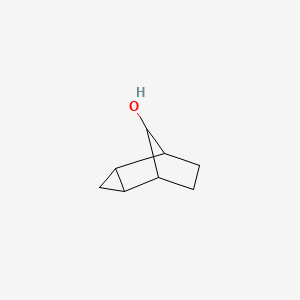
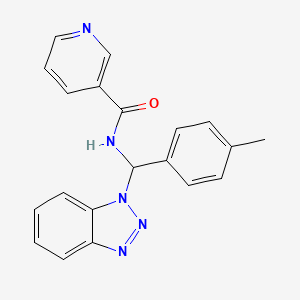

![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
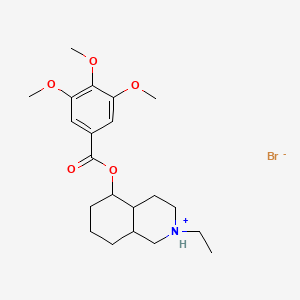
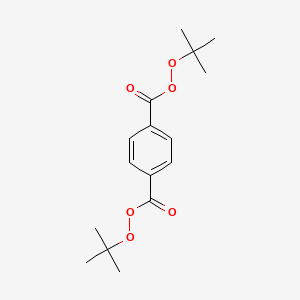
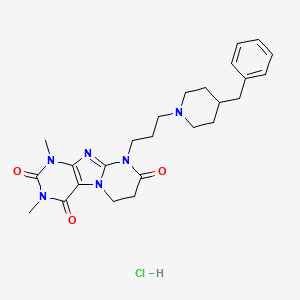
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)
![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
